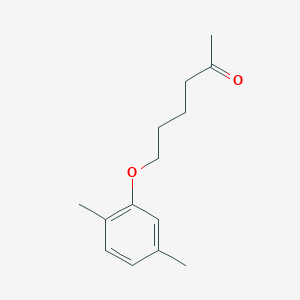

6-(2,5-Dimethylphenoxy)hexan-2-one

Description

6-(2,5-Dimethylphenoxy)hexan-2-one is a ketone-containing aromatic ether characterized by a hexan-2-one backbone substituted with a 2,5-dimethylphenoxy group. Key features include:

- Molecular framework: A six-carbon chain with a ketone group at position 2 and a 2,5-dimethylphenoxy substituent at position 6.

- Functional groups: The ether linkage and ketone moiety suggest reactivity typical of carbonyl compounds and aromatic ethers.

- Applications: Likely serves as an intermediate in organic synthesis or a precursor for pharmaceuticals, given the pharmacological relevance of related phenoxyalkyl ketones (e.g., anti-mycobacterial piperidine derivatives in ).

Propriétés

IUPAC Name |

6-(2,5-dimethylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-12(2)14(10-11)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLDTQHEPWDXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Methyl groups on the phenoxy ring (e.g., in Cyclohexanone, 2-(2,5-dimethylphenoxy)-) increase steric bulk and lipophilicity compared to unsubstituted analogs like 6-phenoxy-hexan-2-one. Fluorine substituents () further elevate Log P due to hydrophobic effects.

- Backbone Flexibility: Linear hexan-2-one chains (e.g., 6-phenoxy-hexan-2-one) offer greater conformational flexibility than cyclic ketones (e.g., cyclohexanone derivatives), influencing solubility and reactivity.

Critical Analysis :

- Reduction Methods : The Zn/Hg amalgam reduction () is effective for carbonyl-to-methylene conversion but generates hazardous waste. Modern methods (e.g., catalytic hydrogenation) may offer greener alternatives.

- Etherification: HBK17’s synthesis () uses 48-hour reflux with K₂CO₃, highlighting the need for prolonged reaction times with sterically hindered phenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.